6-Amino Substituent Introduces Dual Hydrogen-Bond Donor Capacity Absent in 6-Chloro and 6-Methoxy Analogs
The 6-amino group (–NH2) on the pyrimidine ring of the target compound provides two hydrogen-bond donor protons, enabling a donor-donor-acceptor interaction motif with the ordered water network and protein residues in the hCA active site. The 6-chloro analog (PDB 3M2N, ligand J74) presents only a halogen atom incapable of classical hydrogen bonding, while the 6-methoxy analog (PDB 3M3X, ligand JS7, BDBM50329771) offers a single hydrogen-bond acceptor [1]. Crystallographic analysis of the 6-methoxy analog (PDB 3M3X, 1.68 Å resolution) reveals that the methoxy oxygen participates in a water-mediated hydrogen-bond network with the protein, a geometry that cannot be maintained by the 6-chloro analog and would be distinctly altered by the 6-amino substitution pattern [2]. The 6-amino group is expected to engage Thr199/Thr200 residues through a bifurcated hydrogen-bond arrangement, analogous to the interaction pattern observed for the 2-amino substituent in clinically used sulfonamide CA inhibitors [3].
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity at pyrimidine 6-position |
|---|---|
| Target Compound Data | 6-NH2: 2 H-bond donors, 1 H-bond acceptor (amino group); C12H14N6O4S, MW 338.34 |
| Comparator Or Baseline | 6-Cl (PDB 3M2N, J74): 0 H-bond donors, 1 weak halogen-bond acceptor; C12H12ClN5O4S, MW 357.77 | 6-OCH3 (PDB 3M3X, JS7, BDBM50329771): 0 H-bond donors, 2 H-bond acceptors; C13H15N5O5S, MW 353.35 |
| Quantified Difference | Target compound is the only analog in this series capable of donating hydrogen bonds from the 6-position substituent (2 HBD vs. 0 for both comparators) |
| Conditions | Structural analysis based on X-ray crystal structures of analogs (PDB 3M2N, 3M3X at 1.65–1.68 Å resolution); hydrogen-bond capacity derived from functional group analysis |
Why This Matters
The unique hydrogen-bond donor capacity of the 6-amino group may confer isozyme selectivity advantages or altered residence time that cannot be replicated by chloro- or methoxy-substituted analogs, making the target compound the only viable choice for experiments requiring this specific interaction geometry.
- [1] RCSB PDB. 3M2N: Crystal structure of human carbonic anhydrase isozyme II with 4-{2-[N-(6-chloro-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide. Deposited 2010-03-08. Resolution 1.65 Å. Ligand J74. View Source
- [2] RCSB PDB. 3M3X: Crystal structure of human carbonic anhydrase isozyme II with 4-{2-[N-(6-methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide. Deposited 2010-03-10. Resolution 1.68 Å. Kd: 150 nM. View Source
- [3] Sūdžius J, Baranauskienė L, Golovenko D, et al. 4-[N-(Substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorg Med Chem. 2010;18(21):7413-7421. DOI: 10.1016/j.bmc.2010.09.011. Crystal structures of hCA II complexes determined for multiple analogs. View Source
